![molecular formula C8H9NO B1167896 6,7-二氢-1H-环戊[b]吡啶-4(5H)-酮 CAS No. 101234-73-5](/img/structure/B1167896.png)
6,7-二氢-1H-环戊[b]吡啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
科学研究应用
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Recent studies have shown that derivatives of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one exhibit promising cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The compounds were assessed using the MTT assay, revealing significant inhibition rates that suggest potential as anticancer agents .
- Monoamine Oxidase Inhibition : Research indicates that certain derivatives possess selective inhibitory activity against monoamine oxidase isoforms, which are critical targets for the treatment of neurological disorders such as depression and Parkinson's disease .
Material Science Applications
The compound's unique properties also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one into polymer matrices has been explored for enhancing mechanical and thermal properties. Its ability to form cross-linked networks can improve the durability of materials used in various industrial applications.
Case Study 1: Anticancer Compound Development
A series of derivatives based on 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one were synthesized and evaluated for their anticancer properties. The study focused on structural modifications to enhance bioactivity. The results indicated that specific substitutions significantly increased cytotoxicity against MCF-7 cells, highlighting the compound's potential as a lead structure for further drug development.
Case Study 2: Synthesis Optimization
An optimization study was conducted to improve the yield and purity of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one through adjusted reaction conditions in manganese-catalyzed processes. The findings revealed that varying solvent systems and temperatures could lead to enhanced yields while maintaining high selectivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
In industrial settings, the production of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The solvent of crystallization is often ethanol, which helps in obtaining a high-purity product .
化学反应分析
Types of Reactions
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of substituted derivatives .
作用机制
The mechanism of action of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordinate bonds with metal surfaces, which is particularly relevant in its role as a corrosion inhibitor. The adsorption of the compound on metal surfaces follows the Langmuir isotherm model, involving both physisorption and chemisorption .
相似化合物的比较
Similar Compounds
2,3-Cyclopentenopyridine: This compound shares a similar fused ring system but differs in the position of the nitrogen atom and the degree of saturation.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another closely related compound with slight structural variations.
Uniqueness
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a corrosion inhibitor and its potential biological activities set it apart from other similar compounds .
生物活性
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in cancer treatment and as a pharmaceutical intermediate.
Chemical Structure : The compound has the molecular formula C8H7NO and features a cyclopentane ring fused with a pyridine structure. Its unique structural characteristics contribute to its biological activity.
Synthesis Methods : The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be achieved through cyclocondensation reactions involving 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Sodium alkoxides are typically used as catalysts in these reactions, facilitating the formation of the desired compound with high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one and its derivatives:
- Cell Line Studies : In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. For instance, derivatives exhibited IC50 values ranging from 6.31 to 12.36 μM against these cell lines, indicating promising anticancer activity .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
4a | A549 | 6.31 |
4b | MCF-7 | 8.13 |
4c | HCT-116 | 9.47 |
The mechanism by which 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been identified as a moderate inhibitor of cytochrome P450 enzymes (CYP3A4 IC50 = 5.9 μM), which play a crucial role in drug metabolism and bioactivation . This inhibition may influence the pharmacokinetics of co-administered drugs.
- Phosphodiesterase Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of phosphodiesterase enzymes, specifically PDE4D, which are involved in inflammatory responses and cellular signaling pathways .
Study on Anticancer Activity
A study conducted on various derivatives of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one demonstrated their efficacy against cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity:
- Modification Effects : Substituting different functional groups on the cyclopentane or pyridine rings often resulted in increased potency against specific cancer types. For example, compounds with electron-withdrawing groups showed higher activity compared to those with electron-donating groups .
Pharmacokinetic Profile
In vivo studies have shown that when administered orally in mice, the compound exhibits good bioavailability (F% = 53%) and favorable distribution to brain tissues (brain/plasma ratio = 2.7). However, its short half-life (approximately 0.46 hours) necessitates further optimization for therapeutic applications .
属性
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPJLWOBZZOAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。